1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a complex organic compound characterized by a pyrazole ring that is substituted with both a tetrahydrofuran group and a dioxaborolane group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity. The compound's chemical formula is , and it has a molecular weight of approximately 250.10 g/mol .
The compound can be synthesized through various organic reactions, often involving multi-step processes that include the formation of the pyrazole ring and subsequent substitutions. It is cataloged under the CAS number 1029715-63-6.
This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. It also contains a boronic ester moiety, which enhances its utility in organic synthesis, particularly in cross-coupling reactions.
The synthesis of 1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole typically involves several key steps:
The reactions are generally carried out under controlled conditions to optimize yield and purity. Techniques such as high-throughput screening for catalysts and continuous flow reactors may be employed in industrial settings to enhance efficiency.
The molecular structure of 1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole features:
Key structural data includes:
This compound can participate in various chemical reactions:
Typical reagents include:
The mechanism of action for 1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole likely involves:
The compound exhibits several physical properties:
Key chemical properties include:
1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has several scientific applications:
The synthesis of 1-(tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents a convergence of strategic boron functionalization, regioselective ring modification, and stereochemical control. This compound serves as a pivotal intermediate in pharmaceutical and materials chemistry due to its stable boronic ester group and heterocyclic diversity.
Direct borylation of halogenated pyrazole precursors constitutes the most scalable route to this target compound. The synthesis typically employs bis(pinacolato)diboron (pin₂B₂) or pinacolborane (HBpin) under transition metal catalysis. A critical optimization involves the N-alkylation of 4-bromopyrazole with (tetrahydrofuran-3-yl)methyl derivatives, followed by palladium-catalyzed Miyaura borylation. Key reaction parameters include:
Table 1: Borylation Optimization Parameters
Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd(dppf)Cl₂·CH₂Cl₂ | NaOAc | DMF | 150 (μW) | 1 | 83 |
Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 | 0.33 | 69 |
Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 110 | 0.17 | Reported |
Microwave irradiation significantly enhances reaction efficiency, reducing borylation times to ≤1 hour while maintaining yields >80% [1] . Solvent selection proves critical, with polar aprotic solvents like DMF facilitating higher conversions compared to ethereal solvents.
Regioselective functionalization of the pyrazole ring at C4 is achieved via directed ortho-metalation (DoM) strategies. The sequence involves:
This pathway circumvents the need for pre-halogenated intermediates and demonstrates exceptional functional group tolerance. The reaction proceeds optimally in anhydrous tetrahydrofuran at cryogenic temperatures (-78°C), achieving yields of 81-85% within 1-3 hours. The intermediate boronic acid (1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)boronic acid (CAS 1678532-61-0) can be isolated prior to esterification, providing flexibility for subsequent transformations [7].
The chiral tetrahydrofuran moiety introduces stereochemical complexity, with the (S)-enantiomer demonstrating particular significance in pharmaceutical applications. Three primary strategies enable stereocontrolled synthesis:
Table 2: Stereoselectivity in Tetrahydrofuran Introduction
Method | Chiral Source/Auxiliary | de/ee (%) | Key Advantage |
---|---|---|---|
Chiral Pool | L-Malic acid derivatives | >99 | No additional reduction step |
CBS Reduction | (S)-Me-CBS catalyst | 92-95 | Tunable stereochemistry |
Diastereomeric Resolution | Dibenzoyl-L-tartaric acid | 98 | Uses racemic precursors |
The (S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1029715-63-6) exhibits enhanced pharmacological relevance compared to its racemic counterpart, necessitating these specialized approaches [3] .
The boronic ester functionality enables participation in Suzuki-Miyaura cross-couplings, with catalyst selection profoundly impacting efficiency. Optimized systems include:
Notably, the tetrahydrofuran moiety influences catalyst performance due to its weak coordinating ability. Modified reaction conditions for this specific boronate include:
Table 3: Cross-Coupling Optimization with Pharmaceutical Intermediates
Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |
---|---|---|---|---|
(S)-1-(6-bromo-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone | XPhos Pd G2 | Cs₂CO₃ | Dioxane/H₂O | 61 |
(S)-cyclopentyl 7-bromo-3-methyl-4-(2,2,2-trifluoroacetyl)-3,4-dihydroquinoxaline-1(2H)-carboxylate | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane/H₂O | 59 |
2-(3-bromo-5-chlorophenyl)-N-(4-(2-methylpyridin-4-yl)phenyl)propanamide | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | Reported |
Elevated temperatures (100-110°C) and aqueous-organic biphasic solvent systems consistently provide superior yields compared to anhydrous conditions. The electron-rich tetrahydrofuran substituent slightly enhances transmetalation rates relative to alkyl-substituted analogs [1] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2